Coumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol; very soluble in ether and chloroform

Freely soluble in oils

Soluble in aqueous alkali, oxygenated and chlorinated solvents

In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C

In water, 1,900 mg/l @ 20 °C

1.9 mg/mL

Solubility in water: poo

Synonyms

Canonical SMILES

Anticancer Properties

Coumarin and its derivatives have shown promise in laboratory studies for their anticancer properties. These compounds appear to target various cancer cell processes, including proliferation, migration, and invasion []. Researchers are investigating the specific mechanisms by which coumarin derivatives exert these effects, with the goal of developing new cancer therapies [, ].

Antimicrobial Activity

Research suggests that coumarin and its derivatives possess antimicrobial properties against bacteria, fungi, and viruses []. These compounds may act by disrupting microbial membranes or inhibiting their growth. Further research is needed to determine the effectiveness of coumarin-based antimicrobials and their potential for clinical applications [, ].

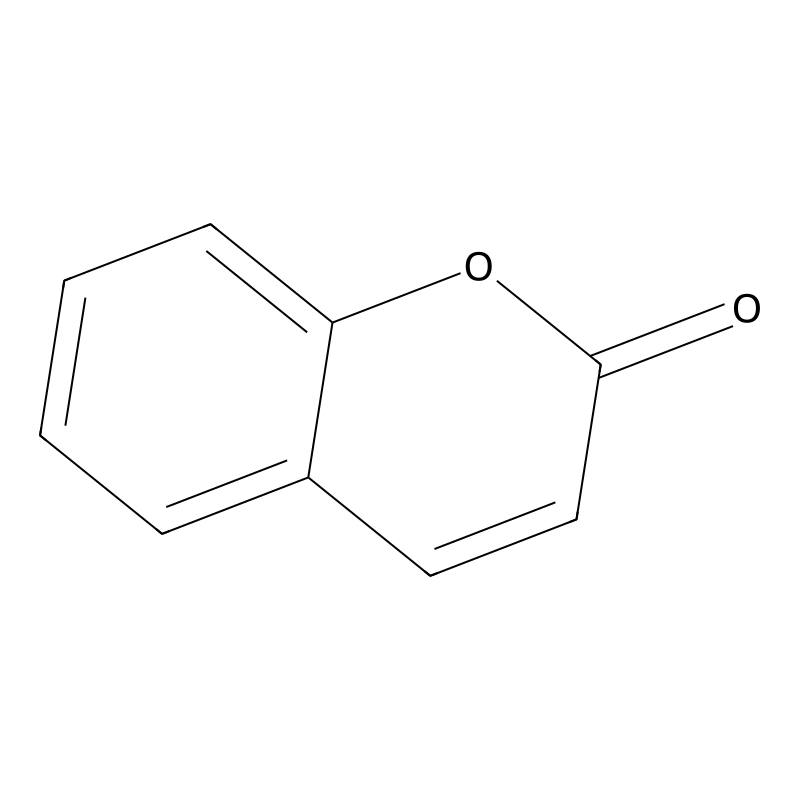

Coumarin, an aromatic organic compound with the molecular formula C₉H₆O₂, belongs to the benzopyrone class of compounds. Structurally, it consists of a benzene ring fused to an alpha-pyrone ring, forming a unique bicyclic structure. This compound is characterized by its colorless crystalline solid form, sweet odor reminiscent of vanilla, and a bitter taste. Coumarin is naturally found in various plants, notably in high concentrations in the tonka bean and several species of the Prunus genus, such as cherries and cinnamon .

Coumarin's primary mechanism of action in biological systems involves its interaction with the vitamin K cycle. Coumarin inhibits the synthesis of vitamin K in the liver, a crucial factor in blood clotting []. This property forms the basis for the anticoagulant effect of warfarin, a coumarin derivative [].

- Pechmann Condensation: This involves the reaction of phenols with beta-keto esters in the presence of an acid catalyst, leading to the formation of coumarin.

- Kostanecki Acylation: In this reaction, ortho-hydroxyaryl ketones react with aliphatic acid anhydrides to produce coumarin through cyclization.

- Perkin Reaction: This method combines salicylaldehyde with acetic anhydride to synthesize coumarin efficiently .

These reactions highlight coumarin's versatility as a synthetic intermediate in organic chemistry.

Coumarin exhibits a range of biological activities that make it significant in pharmacology. Notably:

- Anticoagulant Properties: Coumarin derivatives are used as anticoagulants, with warfarin being the most recognized example. Warfarin inhibits vitamin K synthesis, crucial for blood clotting processes .

- Antimicrobial Activity: Some coumarins display antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects: Certain derivatives have shown anti-inflammatory effects in experimental models .

These biological activities underscore coumarin's potential therapeutic applications.

Coumarin can be synthesized through several established methods:

- Pechmann Condensation: Involves phenols reacting with beta-keto esters under acidic conditions.

- Kostanecki Acylation: Utilizes ortho-hydroxyaryl ketones and aliphatic acid anhydrides.

- Perkin Reaction: Combines salicylaldehyde and acetic anhydride.

- Claisen Rearrangement and Wittig Reaction: These reactions can also yield coumarins through different mechanisms .

Recent advancements have focused on greener synthesis methods using deep eutectic solvents to minimize environmental impact .

Coumarin has diverse applications across various fields:

- Pharmaceuticals: As a precursor for anticoagulants and other therapeutic agents.

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and cosmetics.

- Food Industry: Employed as a flavoring agent in food products, though its use is regulated due to potential toxicity at high doses .

- Agriculture: Some derivatives are explored for their potential as natural pesticides .

These applications highlight coumarin's economic importance.

Research on coumarin interactions reveals its ability to bind with various biological targets through mechanisms like hydrophobic interactions and hydrogen bonding. Studies indicate that coumarins can modulate enzyme activities and influence metabolic pathways, particularly those involving vitamin K-dependent processes . This interaction profile is crucial for understanding both therapeutic effects and potential toxicities.

Coumarin shares structural similarities with several related compounds. Here are some notable examples:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Warfarin | Coumarin derivative with additional functional groups | Strong anticoagulant properties |

| 7-Hydroxycoumarin | Hydroxylated form of coumarin | Lower toxicity compared to coumarin |

| Scopoletin | Contains a methoxy group | Exhibits anti-inflammatory properties |

| Umbelliferone | Contains a hydroxyl group | Known for its antioxidant properties |

These compounds illustrate the diversity within the coumarin family while highlighting coumarin's unique characteristics as a foundational compound in medicinal chemistry .

Historical Isolation and Structural Characterization

Coumarin’s journey began in 1820 when A. Vogel and Nicholas Jean Baptiste Gaston Guibourt independently isolated the compound from tonka beans, though Guibourt correctly identified it as a distinct entity and named it coumarine. Initial confusion arose due to its similarity to benzoic acid, but structural elucidation confirmed its unique lactone structure. The compound’s sweet odor, reminiscent of vanilla or new-mown hay, and crystalline properties facilitated its characterization.

Early studies noted coumarin’s presence in other plants, including cinnamon (Cinnamomum spp.), sweet clover (Melilotus spp.), and Anthoxanthum odoratum (vanilla grass). These observations laid the groundwork for understanding its role as a phytochemical defense mechanism.

Coumarin represents the foundational member of the benzopyrone family, characterized by a distinctive bicyclic aromatic lactone structure [1]. The molecular framework consists of a benzene ring fused to an alpha-pyrone ring, forming the characteristic 2H-chromen-2-one scaffold with molecular formula C₉H₆O₂ and molecular weight 146.14 grams per mole [1] [2]. This fundamental benzopyrone core structure is defined by the fusion of two six-membered rings sharing two adjacent carbon atoms, creating a planar aromatic system with specific electronic and geometric properties [1] [3].

The structural architecture of coumarin can be precisely described as a benzene molecule where two adjacent hydrogen atoms are replaced by an unsaturated lactone ring, specifically the sequence −(CH)=(CH)−(C=O)−O−, thereby forming a second six-membered heterocycle containing one oxygen atom within the ring structure and a carbonyl group double-bonded to carbon [1] [3]. This configuration establishes coumarin as a lactone derivative, where the lactone functionality is integrated into the aromatic framework rather than existing as a separate aliphatic chain.

Detailed structural investigations reveal that the coumarin nucleus maintains exceptional planarity across all known polymorphic forms. Crystallographic studies demonstrate that the pyran and fused benzene rings exhibit average dihedral angles of 1.71(2)° in various substituted derivatives, confirming the essentially coplanar arrangement of the bicyclic system [4]. This planarity is fundamental to the electronic delocalization that characterizes coumarin derivatives and influences their spectroscopic and chemical properties.

The benzopyrone classification places coumarin specifically within the benzo-α-pyrone subcategory, distinguishing it from benzo-γ-pyrone compounds [5]. This classification is based on the position of the oxygen atom within the pyrone ring and the subsequent fusion pattern with the benzene moiety. The α-pyrone designation indicates that the oxygen heteroatom occupies the 1-position relative to the carbonyl carbon in the six-membered ring system.

Bond length analysis within the coumarin structure reveals characteristic features of aromatic lactones. The six carbon-carbon bond lengths in the phenyl ring typically range from 1.370(3) to 1.398(3) Å, consistent with aromatic character [6]. The double-bond character of the lactone carbonyl is confirmed by typical C=O distances of approximately 1.199(3) Å [6]. Significantly, bond angles at the junction of the pyrone and benzene rings show systematic deviations from ideal tetrahedral or trigonal planar geometries, with specific angles being respectively smaller and greater than 120°, a phenomenon consistently observed across coumarin derivatives [6].

The structural framework of coumarin derivatives exhibits remarkable diversity through substitution patterns. The benzopyrone core provides multiple positions for chemical modification, including positions 3, 4, 5, 6, 7, and 8 on the fused ring system. Substitution at position 7 with electron-donating groups such as dimethylamino or methoxy groups results in dramatic changes in electronic properties and fluorescence characteristics [7]. These modifications can shift the electronic distribution and alter the fundamental photophysical properties while maintaining the core benzopyrone structural integrity.

Angular distortions within the coumarin framework arise from specific steric and electronic interactions. For instance, in methylated derivatives, steric interactions between methyl substituents and the carbonyl oxygen can create measurable angular distortions, with specific interatomic distances affecting the overall molecular geometry [6]. These distortions provide insight into the conformational flexibility and the balance between steric strain and electronic stabilization within the benzopyrone framework.

The planarity of the coumarin moiety extends to its derivatives, where additional ring systems can be fused while maintaining the essential flat molecular architecture. In pyrido-coumarin derivatives, the dihedral angle between the coumarin nucleus and additional pyridine rings can be as small as 1.83(4)°, confirming the preference for extended planar aromatic systems [6]. This structural feature is crucial for understanding the electronic properties and intermolecular interactions that govern the solid-state behavior of coumarin compounds.

Physicochemical Properties: Solubility, Thermal Stability, and Spectroscopic Profiles

The physicochemical characterization of coumarin reveals a complex profile that reflects its benzopyrone structure and aromatic lactone functionality. At ambient conditions, coumarin manifests as colorless crystalline solid with distinctive organoleptic properties, exhibiting a sweet vanilla-like odor reminiscent of newly mown hay and a characteristically bitter, aromatic burning taste [8] [9]. These sensory characteristics have historically contributed to its identification and applications in perfumery and flavoring industries.

Table 1: Comprehensive Physical and Chemical Properties of Coumarin

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₉H₆O₂ | [1] [2] [10] |

| Molecular Weight (g/mol) | 146.14 | [1] [2] [11] |

| CAS Number | 91-64-5 | [1] [2] [10] |

| IUPAC Name | 2H-chromen-2-one | [1] [2] [10] |

| Melting Point (°C) | 68-70 (lit: 68-73) | [8] [9] |

| Boiling Point (°C) | 298-301 (at 100 kPa) | [8] [9] |

| Density (g/cm³) | 0.935-0.94 | [8] [9] |

| Solubility in Water (g/100g) | 0.25 (at 25°C); 2 (at 100°C) | [8] [12] |

| Solubility in Ethanol | Soluble | [13] [12] |

| Solubility in Chloroform | Very soluble | [12] |

| Vapor Pressure (kPa) | 0.13 (at 106°C) | [12] [9] |

| Flash Point (°C) | 150-162 | [8] [9] |

| Refractive Index | 1.5100 (estimate) | [9] |

| LogP (octanol/water) | 1.39-1.793 | [14] [12] |

| Physical Appearance | Colorless crystalline solid/shiny leaflets | [1] [8] |

| Odor | Sweet vanilla-like, hay-like | [8] [9] |

| Taste | Bitter, aromatic burning | [8] |

| Crystal System | Orthorhombic (stable form) | [15] |

| Space Group | Pca2₁ (stable form) | [15] |

| Thermal Stability | Stable up to 150°C; partial degradation at 200°C+ | [16] [17] |

Solubility Characteristics

The solubility profile of coumarin demonstrates its hydrophobic nature while showing excellent dissolution in organic solvents. In aqueous systems, coumarin exhibits limited solubility with approximately 100 milligrams per liter (equivalent to 0.25 grams per 100 grams water) at 25°C, increasing to 2 grams per 100 grams water at elevated temperatures of 100°C [8] [12]. This temperature-dependent solubility enhancement reflects the typical behavior of organic compounds where increased molecular motion at higher temperatures overcomes intermolecular adhesive forces.

The compound demonstrates pronounced solubility in protic organic solvents, particularly alcohols, where it dissolves readily [13]. In non-protic organic solvents, coumarin shows exceptional solubility, being very soluble in chloroform, diethyl ether, and pyridine [12]. This solubility pattern is consistent with the hydrophobic aromatic lactone structure and the ability to form specific intermolecular interactions with organic solvent molecules through π-π interactions and dipole-dipole associations.

Recent comprehensive solubility studies utilizing COSMO-RS-DARE theoretical modeling have confirmed the consistency of experimental solubility data across various alcoholic solvents [13]. These investigations reveal that coumarin solubility in alcohols follows predictable patterns based on Hansen solubility parameters and molecular descriptor correlations, providing a theoretical framework for understanding its dissolution behavior.

Thermal Stability and Decomposition

Thermal stability investigations conducted under subcritical water conditions provide crucial insights into the temperature limits for coumarin applications. Systematic heating experiments demonstrate that coumarin maintains complete stability in aqueous environments at temperatures up to 150°C for extended periods [16] [17]. At 100°C and 150°C, recovery percentages remain essentially quantitative (96-100%) after 60 minutes of heating, indicating no detectable degradation under these conditions.

However, thermal degradation becomes apparent at elevated temperatures. At 200°C, coumarin undergoes partial degradation with recovery percentages declining to 91% after 60 minutes of heating [16]. More pronounced degradation occurs at 250°C, where recovery drops to 82% under identical heating conditions [17]. These findings establish clear temperature boundaries for industrial processes and analytical methods involving coumarin.

The thermal decomposition mechanism appears to involve complex pathways that may include lactone ring opening, decarboxylation, and aromatic degradation reactions. The onset of degradation at approximately 200°C correlates with the energy required to break the lactone C-O bond and initiate thermal rearrangement processes. This thermal stability profile makes coumarin suitable for moderate-temperature applications while requiring careful temperature control in high-temperature processes.

Spectroscopic Properties

Table 2: Spectroscopic Properties of Coumarin

| Technique | Key Data/Characteristics | Reference |

|---|---|---|

| ¹³C NMR | Chemical shifts calculated using GIAO method | [18] [19] |

| ¹H NMR | Chemical shifts available; analyzed in various solvents | [18] [19] |

| Mass Spectrometry (GC-MS) | M⁺ 146, base peak 118, fragments 90, 89, 63 | [2] [10] |

| UV-Vis (λmax) | 275 nm (in methanol); bathochromic shift with solvent polarity | [9] [7] [20] |

| IR Spectroscopy | C=O stretch ~1691 cm⁻¹; characteristic benzopyrone bands | [18] [12] [21] |

| Raman Spectroscopy | Distinct signatures for different polymorphs | [15] |

| Fluorescence | Weak fluorescence (quantum yield <0.001) unless substituted | [7] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about coumarin in solution. Proton NMR analysis reveals characteristic chemical shifts for the aromatic protons and the vinyl proton in the lactone ring, with specific patterns that confirm the benzopyrone structure [18] [19]. Carbon-13 NMR data, calculated using gauge-independent atomic orbital (GIAO) methods, provide precise chemical shift assignments for all carbon atoms in the molecule [19].

Mass spectrometric analysis yields diagnostic fragmentation patterns with the molecular ion peak at m/z 146 and a prominent base peak at m/z 118, corresponding to loss of carbon monoxide from the lactone functionality [2] [10]. Additional fragment ions at m/z 90, 89, and 63 provide structural confirmation and enable identification in complex mixtures.

Ultraviolet-visible spectroscopy shows characteristic absorption with λmax at 275 nanometers in methanol [9]. The electronic transitions exhibit solvent-dependent bathochromic shifts, with increasing solvent polarity leading to red-shifted absorption maxima [7] [20]. This solvatochromic behavior reflects the charge-transfer character of the electronic excitations and the stabilization of excited states in polar environments.

Infrared spectroscopy reveals characteristic vibrational modes, with the lactone carbonyl stretch appearing at approximately 1691 cm⁻¹ [18] [12]. The benzopyrone framework generates additional characteristic bands throughout the fingerprint region, enabling identification and structural confirmation. Raman spectroscopy provides complementary vibrational information and notably allows discrimination between different polymorphic forms of coumarin [15].

Fluorescence spectroscopy reveals that unsubstituted coumarin exhibits weak fluorescence with quantum yields below 0.001 [7]. This low fluorescence efficiency is attributed to non-radiative decay pathways that compete effectively with fluorescent emission. However, strategic substitution, particularly with electron-donating groups at the 7-position, can dramatically enhance fluorescence intensity and quantum yields.

Crystallographic and Computational Modeling Studies

Recent crystallographic investigations have revealed extraordinary structural complexity in coumarin, establishing it as one of the rare rigid molecules exhibiting extensive polymorphism under ambient conditions. Comprehensive studies utilizing powder diffraction combined with crystal structure prediction algorithms have identified five distinct polymorphic forms, significantly expanding the understanding of coumarin solid-state behavior [15].

Table 3: Crystallographic Data for Coumarin Polymorphs

| Polymorph | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z, Z′ | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|---|

| Form I (stable) | Pca2₁ | Orthorhombic | 15.5023(11) | 5.6630(4) | 7.9102(6) | 90 | 694.4 | 4, 1 | 69.7 |

| Form II | P2₁ | Monoclinic | 3.980 | 15.291 | 5.858 | 85.76 | 355.5 | 2, 1 | 66.2 |

| Form III | P2₁2₁2₁ | Orthorhombic | 17.066 | 6.038 | 13.888 | 90 | 1431.0 | 8, 2 | 66.0 |

| Form IV | P2₁2₁2₁ | Orthorhombic | 24.722 | 5.994 | 14.310 | 90 | 2120.5 | 12, 3 | 64.9 |

| Form V | P2₁2₁2₁ | Orthorhombic | 4.868 | 6.882 | 20.851 | 90 | 698.4 | 4, 1 | ~51 |

Crystal Structure Analysis

The thermodynamically stable Form I adopts the orthorhombic space group Pca2₁ with four molecules per unit cell (Z = 4, Z′ = 1) [15]. This structure exhibits a characteristic herringbone packing motif in the bc-plane, representing the optimal arrangement for intermolecular interactions under ambient conditions. The herringbone pattern maximizes favorable C-H···O hydrogen bonding interactions while minimizing unfavorable steric contacts between adjacent molecules.

The four metastable polymorphs display remarkable structural diversity despite containing the same molecular components. Form II crystallizes in the monoclinic space group P2₁ with a significantly smaller unit cell volume of 355.5 ų, representing the most compact packing arrangement among all known forms [15]. This polymorph features infinite molecular stacks running parallel to the c-direction, with π-π stacking interactions separated by 3.3-3.6 Å distances.

Forms III, IV, and V all adopt orthorhombic symmetry in space group P2₁2₁2₁ but differ substantially in their asymmetric unit contents and molecular arrangements [15]. Form III contains eight molecules per unit cell with Z′ = 2, while Form IV represents the most complex structure with twelve molecules per unit cell and Z′ = 3. Form V returns to a simpler arrangement with four molecules per unit cell and Z′ = 1, similar to the stable form but with distinctly different packing motifs.

The molecular packing analysis reveals that Forms III and IV exhibit parquet-like arrangements of molecular stacks in the ac-plane, containing four and six molecules respectively [15]. These structures demonstrate the subtle balance between various intermolecular forces that can stabilize different packing arrangements with relatively small energy differences. The similarity in lattice constants b and c between Forms III and IV explains the observed orientational relationships during phase transformations.

Intermolecular Interactions and Hirshfeld Surface Analysis

Detailed analysis using Hirshfeld surface methodology provides quantitative insights into the intermolecular interactions governing crystal packing [15]. The fingerprint plots reveal that all coumarin structures are dominated by C···H, O···H, and H···H interactions, with significant variations in their relative contributions across different polymorphs.

Form I exhibits a relatively small C···C contribution (indicating limited π-π stacking) and a correspondingly large C···H contribution, consistent with its herringbone structure [15]. In contrast, Form II displays the opposite pattern with substantial C···C contributions expected for structures with significant π-π stacking and reduced C···H contributions. This analysis demonstrates how different intermolecular interaction balances lead to distinct crystal structures.

The stable form exhibits characteristic "antennae" in fingerprint plots with internal and external distances of (1.4, 1.0 Å) and (1.0, 1.4 Å), indicative of C-H···O intermolecular distances shorter than van der Waals distances [15]. These interactions function as weak hydrogen bonds contributing to structural stability. The "wings" of the fingerprint plots arise from C-H···π interactions, creating the distinctive interaction patterns characteristic of herringbone structures.

Computational Modeling and Energy Landscapes

Advanced computational crystal structure prediction (CSP) methods utilizing evolutionary algorithms and density functional theory have been essential for solving the crystal structures of metastable polymorphs [15]. Two independent CSP approaches, employing both DFT energy ranking and classical force field methods, successfully identified all experimentally observed structures within the low-energy landscape.

The energy ranking of polymorphs presents significant computational challenges, as energy differences between forms typically fall within a few kilojoules per mole [15]. Accurate stability ranking requires sophisticated treatment of van der Waals interactions, including many-body dispersion effects that are crucial for describing intermolecular forces in molecular crystals.

Comparative analysis of various dispersion-corrected DFT methods reveals that many-body dispersion (MBD) approaches provide superior accuracy for ranking coumarin polymorphs compared to pairwise dispersion corrections [15]. The PBE+MBD method successfully places all five experimentally observed forms among the nine most stable structures, with only three non-observed structures of very similar topology appearing in this energy range.

The computational studies reveal that several low-energy structures belong to the same polytypic family, differing only in stacking sequences along crystallographic axes [15]. These polytypes represent alternative packing arrangements with small energy penalties that may be kinetically unstable during crystal growth, explaining their absence from experimental observations despite theoretical accessibility.

Vibrational Properties and Thermal Effects

Vibrational analysis through both experimental Raman spectroscopy and theoretical calculations provides insights into the dynamic properties of different polymorphs [15]. Micro-Raman spectra show similar overall patterns for all polymorphs but reveal distinct signatures that enable discrimination between forms, particularly in specific frequency regions characteristic of intermolecular vibrational modes.

Theoretical vibrational calculations incorporating anharmonic contributions demonstrate their importance for accurate free energy predictions at finite temperatures [15]. The harmonic approximation proves insufficient for precise energy ranking, necessitating more sophisticated treatments that account for anharmonic vibrational effects and their temperature dependence.

Molecular dynamics simulations at 300 K and 1 bar confirm the thermal stability of all predicted structures, with observed polymorphs showing expected thermal expansion (<5% volume change) while maintaining structural integrity [15]. These simulations validate the computational predictions and provide confidence in the theoretical frameworks employed for structure prediction and stability analysis.

Electronic Structure and Density Functional Theory Studies

Comprehensive density functional theory investigations using various exchange-correlation functionals and basis sets have elucidated the electronic properties governing coumarin polymorphism [22] [23]. Time-dependent DFT (TD-DFT) calculations provide accurate predictions of electronic excitation energies and optical properties, with excellent agreement between theoretical and experimental UV-visible spectra.

The electronic structure analysis reveals the crucial role of π-electron delocalization in stabilizing the planar molecular geometry [22]. Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the benzopyrone framework, with significant contributions from both the benzene and pyrone portions of the molecule.

Natural bond orbital (NBO) analysis demonstrates the importance of hyperconjugative interactions for molecular stability [4]. The charge distribution analysis through molecular electrostatic potential mapping identifies nucleophilic and electrophilic regions, providing insights into intermolecular recognition patterns and crystal packing preferences.

Purity

Physical Description

Pellets or Large Crystals; Liquid; Dry Powder; Liquid, Other Solid

Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline]

Solid

COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless, crystals, flakes, or powder

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

301.71 °C

297.00 to 301.00 °C. @ 760.00 mm Hg

297-299 °C

Flash Point

150 °C

Heavy Atom Count

Taste

Bitter, aromatic

Burning taste

Density

0.935 @ 20 °C/4 °C

0.94 g/cm³

LogP

2.23

log Kow = 1.39

1.39

Odor

Hay-like bittersweet odo

Decomposition

Appearance

Melting Point

71 °C

68-70 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 2895 companies. For more detailed information, please visit ECHA C&L website;

Of the 43 notification(s) provided by 2853 of 2895 companies with hazard statement code(s):;

H302 (90.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (93.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 (10.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/

Vapor Pressure

0.00098 [mmHg]

VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C

9.8X10-4 mm Hg @ 25 °C, extrapolated

Vapor pressure, kPa at 106 °C: 0.13

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Female rabbits dosed orally with 50 mg/kg of 3-14C-coumarin excreted over 80% of the label in the urine in 24 hours. No label was found in the expired air and only a small amount in the feces.

The reason for the considerable fecal excretion of (14)C /after oral administration of (14)C-coumarin/ in rat... may represent unabsorbed material.

Twenty-four hr after an IP dose to rats of... (14)C-coumarin, 38% had been excreted in the urine, 13% in the feces, 30% was excreted in the air as (14)C-carbon dioxide and 9% of the remainder was mainly present in the cecum.

For more Absorption, Distribution and Excretion (Complete) data for COUMARIN (14 total), please visit the HSDB record page.

Metabolism Metabolites

...To examine species differences in CYP2A function, liver microsomes from nine mammalian species (rat, mouse, hamster, rabbit, guinea pig, cat, dog, cynomolgus monkey and human were tested for their ability to catalyze the 7 alpha- and 15 alpha-hydroxylation of testosterone and the 7-hydroxylation of coumarin. Antibody against rat CYP2Al recognized one or more proteins in liver microsomes from all mammalian species examined. However, liver microsomes from cat, dog, cynomolgus monkey, and human catalyzed negligible rates of testosterone 7 alpha- and/or 15 alpha-hydroxylation, whereas rat and cat liver microsomes catalyzed negligible rates of coumarin 7-hydroxylation. Formation of 7-hydroxycoumarin accounted for a different proportion of the coumarin metabolites formed by liver microsomes from each of the various species examined. 7-Hydroxycoumarin was the major metabolite (>70%) in human and monkey, but only a minor metabolite (<1%) in rat. The 7-hydroxylation of coumarin by human liver microsomes was catalyzed by a single, high-affinity enzyme (Km 0.2-0.6 uM, which was markedly inhibited (>95%) by antibody against rat CYP2Al. The rate of coumarin 7-hydroxylation varied approximately 17-fold among liver microsomes from 22 human subjects. This variation was highly correlated (r2=0.956) with interindividual differences in the levels of CYP2A6... . These results indicate that CYP2A6 is largely or entirely responsible for catalyzing the 7-hydroxylation of coumarin in human liver, microsomes. Treatment of monkeys with phenobarbital or dexamethasone increased coumarin 7-hydroxylase activity, whereas treatment with beta-naphthoflavone caused a slight decr. In contrast to rats and mice, the expression of CYP2A enzymes in cynomolgus monkeys and humans was not sexually differentiated. Despite their structural similarity to coumarin, the anticoagulants dicumarol and warfarin do not appear to be substrates for CYP2A6. ...

/The rat can/ hydroxylate coumarin in the 3-position. As can... the rabbit... .

The hepatic enzyme system, coumarin-7-hydroxylase, responsible for a high proportion of the hydroxylation of coumarin in cats, guinea pigs, hamsters, rabbits, and especially in man, is absent from the livers of ferrets, mice and rats. Rat liver contains an inhibitor of this enzyme.

For more Metabolism/Metabolites (Complete) data for COUMARIN (15 total), please visit the HSDB record page.

Coumarin has known human metabolites that include 7-Hydroxycoumarin, Coumarin 3,4-epoxide, and 3-Hydroxycoumarin.

Wikipedia

Salicylaldoxime

Use Classification

Cosmetics -> Masking

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

From o-cresol and carbonyl chloride followed by chlorination of the carbonate and fusion with a mixture of alkali acetate, acetic anhydride, and a catalyst.

Synthesis from salicyladehyde by the Perkin reaction. In the presence of sodium acetate, salicylaldehyde reacts with acetic anhydride to produce coumarin and acetic acid. The reaction is carried out in the liquid phase at elevated temperatures.

Synthesis from o-cresol by the Raschig process. The hydroxyl group of o-cresol is protected by a carbonate or phosphate group, and the ester can be converted into the corresponding benzal chloride derivative by chlorination of the methyl group. Reaction of this intermediate with acetic anhydride yields o-acetylsalicylaldehyde and acetyl chloride. Ring closure of the aldehyde with acetic anhydride gives coumarin.

General Manufacturing Information

Miscellaneous Manufacturing

All Other Chemical Product and Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

2H-1-Benzopyran-2-one: ACTIVE

Commercially, in detergents, soaps, and cosmetics, and as flavoring agent for cattle medicines.

Use in foods not permitted in USA.

... Is widely distributed in the plant kingdom but most of it has been produced synthetically for many years for commercial use.

Analytic Laboratory Methods

Citrus peel oils were examined by high-performance liquid chromatography for their coumarin and psoralen content. Resolution and identification was carried out on micro CN, C-18, and porasil columns. Coumarins and psoralens were detected at 320 and 305 nm.

AOAC Official Method 976.12: Coumarin in wines; gas chromatographic method.

Interactions

The possibility that pretreatment with coumarin would inhibit the genotoxicity of benzo(a)pyrene was investigated in ICR mice. Male and female mice weighing 21 to 24 g were given coumarin in olive oil at doses of 65 g/kg or 139 mg/kg body weight by oral gavage. Controls received only olive oil. The animals were treated daily for 1 week with 1 day of no treatment at midweek. After the six treatments the animals were given benzo(a)pyrene injections (150 mg/kg in olive oil). At various times (12-72 hr) after the BP injection, ... bone marrow smears were examined for the presence of micronuclei in polychromatic erythrocytes. ... Pretreatment with coumarin alone did not cause formation in polychromatic erythrocytes in both males and females. In male animals treated with coumarin prior to benzo(a)pyrene treatment there was a statistically significant reduction in the number of micronucleated polychromatic erythrocytes. To clarify that this reduction was not due to a phase shift in the start of micronuclei production studies were conducted at several time intervals after benzo(a)pyrene injection. Again there was no micronuclei induction by coumarin alone and there was a significant reduction in benzo(a)pyrene induced micronuclei when male mice were pretreated with coumarin. This protective effect of coumarin pretreatment was not seen in female animals.

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin & indandione derivatives/

The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Stability Shelf Life

Dates

Dihydroisocoumarins, Naphthalenes, and Further Polyketides from

Hans Wilhelm Rauwald, Ralf Maucher, Gerd Dannhardt, Kenny KuchtaPMID: 34299499 DOI: 10.3390/molecules26144223

Abstract

The present study aims at the isolation and identification of diverse phenolic polyketides from(L.) Burm.f. and

Miller and includes their 5-LOX/COX-1 inhibiting potency. After initial Sephadex-LH20 gel filtration and combined silica gel 60- and RP18-CC, three dihydroisocoumarins (nonaketides), four 5-methyl-8-

-glucosylchromones (heptaketides) from

and two hexaketide-naphthalenes from

have been isolated by means of HSCCC. The structures of all polyketides were elucidated by ESI-MS and 2D

H/

C-NMR (HMQC, HMBC) techniques. The analytical/preparative separation of 3

-feralolide, 3'-

-β-d-glucopyranosyl- and the new 6-

-β-d-glucopyranosyl-3

-feralolide into their respective positional isomers are described here for the first time, including the assignment of the 3

-configuration in all feralolides by comparative CD spectroscopy. The chromones 7-

-methyl-aloesin and 7-

-methyl-aloeresin A were isolated for the first time from

together with the previously described aloesin (syn. aloeresin B) and aloeresin D. Furthermore, the new 5,6,7,8-tetrahydro-1-

-β-d-glucopyranosyl- 3,6

-dihydroxy-8

-methylnaphtalene was isolated from

together with the known plicataloside. Subsequently, biological-pharmacological screening was performed to identify

polyketides with anti-inflammatory potential in vitro. In addition to the above constituents, the anthranoids (octaketides) aloe emodin, aloin, 6'-(

)-p-coumaroyl-aloin A and B, and 6'-(

)-p-coumaroyl-7-hydroxy-8-

-methyl-aloin A and B were tested. In the COX-1 examination, only feralolide (10 µM) inhibited the formation of MDA by 24%, whereas the other polyketides did not display any inhibition at all. In the 5-LOX-test, all aloin-type anthranoids (10 µM) inhibited the formation of LTB

by about 25-41%. Aloesin also displayed 10% inhibition at 10 µM in this in vitro setup, while the other chromones and naphthalenes did not display any activity. The present study, therefore, demonstrates the importance of low molecular phenolic polyketides for the known overall anti-inflammatory activity of

preparations.

Molecular cloning and biochemical characterization of a new coumarin glycosyltransferase CtUGT1 from Cistanche tubulosa

Xiping Xu, Yaru Yan, Wenqian Huang, Ting Mo, Xiaohui Wang, Juan Wang, Jun Li, Shepo Shi, Xiao Liu, Pengfei TuPMID: 34293438 DOI: 10.1016/j.fitote.2021.104995

Abstract

UDP-glycosyltransferases (UGTs) are an important and functionally diverse family of enzymes involved in secondary metabolite biosynthesis. Coumarin is one of the most common skeletons of natural products with candidate pharmacological activities. However, to date, many reported GTs from plants mainly recognized flavonoids as sugar acceptors. Only limited GTs could catalyze the glycosylation of coumarins. In this study, a new UGT was cloned from Cistanche tubulosa, a valuable traditional tonic Chinese herb, which is abundant with diverse glycosides such as phenylethanoid glycosides, lignan glycosides, and iridoid glycosides. Sequence alignment and phylogenetic analysis showed that CtUGT1 is phylogenetically distant from most of the reported flavonoid UGTs and adjacent to phenylpropanoid UGTs. Extensive in vitro enzyme assays found that although CtUGT1 was not involved in the biosynthesis of bioactive glycosides in C. tubulosa, it could catalyze the glucosylation of coumarins umbelliferone 1, esculetine 2, and hymecromone 3 in considerable yield. The glycosylated products were identified by comparison with the reference standards or NMR spectroscopy, and the results indicated that CtUGT1 can regiospecifically catalyze the glucosylation of hydroxyl coumarins at the C7-OH position. The key residues that determined CtUGT1's activity were further discussed based on homology modeling and molecular docking analyses. Combined with site-directed mutagenesis results, it was found that H19 played an irreplaceable role as the crucial catalysis basis. CtUGT1 could be used in the enzymatic preparation of bioactive coumarin glycosides.Curcumin-Coumarin Hybrid Analogues as Multitarget Agents in Neurodegenerative Disorders

Elías Quezada, Fernanda Rodríguez-Enríquez, Reyes Laguna, Elena Cutrín, Francisco Otero, Eugenio Uriarte, Dolores ViñaPMID: 34361702 DOI: 10.3390/molecules26154550

Abstract

Neurodegenerative diseases have a complex nature which highlights the need for multitarget ligands to address the complementary pathways involved in these diseases. Over the last decade, many innovative curcumin-based compounds have been designed and synthesized, searching for new derivatives having anti-amyloidogenic, inhibitory of tau formation, as well as anti-neuroinflammation, antioxidative, and AChE inhibitory activities. Regarding our experience studying 3-substituted coumarins with interesting properties for neurodegenerative diseases, our aim was to synthesize a new series of curcumin-coumarin hybrid analogues and evaluate their activity. Most of the 3-(7-phenyl-3,5-dioxohepta-1,6-dien-1-yl)coumarin derivatives-

resulted in moderated inhibitors of hMAO isoforms and AChE and BuChE activity. Some of them are also capable of scavenger the free radical DPPH. Furthermore, compounds

and

showed neuroprotective activity against H

O

in SH-SY5Y cell line. Nanoparticles formulation of these derivatives improved this property increasing the neuroprotective activity to the nanomolar range. Results suggest that by modulating the substitution pattern on both coumarin moiety and phenyl ring, ChE and MAO-targeted derivatives or derivatives with activity in cell-based phenotypic assays can be obtained.

Novel chalcone-conjugated, multi-flexible end-group coumarin thiazole hybrids as potential antibacterial repressors against methicillin-resistant Staphylococcus aureus

Yuanyuan Hu, Chunfang Hu, Guangxing Pan, Congwei Yu, Mohammad Fawad Ansari, Rammohan R Yadav Bheemanaboina, Yu Cheng, Chenghe Zhou, Jiaheng ZhangPMID: 34139627 DOI: 10.1016/j.ejmech.2021.113628

Abstract

The increasing resistance of methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics has led to a growing effort to design and synthesize novel structural candidates of chalcone-conjugated, multi-flexible end-group coumarin thiazole hybrids with outstanding bacteriostatic potential. Bioactivity screening showed that hybrid 5i, which was modified with methoxybenzene, exerted a significant inhibitory activity against MRSA (MIC = 0.004 mM), which was 6 times better than the anti-MRSA activity of the reference drug norfloxacin (MIC = 0.025 mM). Compound 5i neither conferred apparent resistance onto MRSA strains even after multiple passages nor triggered evident toxicity to human hepatocyte LO2 cells and normal mammalian cells (RAW 264.7). Molecular docking showed that highly active molecule 5i might bind to DNA gyrase by forming stable hydrogen bonds. In addition, molecular electrostatic potential surfaces were developed to explain the high antibacterial activity of the target compounds. Furthermore, preliminary mechanism studies suggested that hybrid 5i could disrupt the bacterial membrane of MRSA and insert itself into MRSA DNA to impede its replication, thus possibly becoming a potential antibacterial repressor against MRSA.Coumarin Interferes with Polar Auxin Transport Altering Microtubule Cortical Array Organization in

Leonardo Bruno, Emanuela Talarico, Luz Cabeiras-Freijanes, Maria Letizia Madeo, Antonella Muto, Marco Minervino, Luigi Lucini, Begoña Miras-Moreno, Adriano Sofo, Fabrizio AranitiPMID: 34298924 DOI: 10.3390/ijms22147305

Abstract

Coumarin is a phytotoxic natural compound able to affect plant growth and development. Previous studies have demonstrated that this molecule at low concentrations (100 µM) can reduce primary root growth and stimulate lateral root formation, suggesting an auxin-like activity. In the present study, we evaluated coumarin's effects (used at lateral root-stimulating concentrations) on the root apical meristem and polar auxin transport to identify its potential mode of action through a confocal microscopy approach. To achieve this goal, we used severalGFP transgenic lines (for polar auxin transport evaluation), immunolabeling techniques (for imaging cortical microtubules), and GC-MS analysis (for auxin quantification). The results highlighted that coumarin induced cyclin B accumulation, which altered the microtubule cortical array organization and, consequently, the root apical meristem architecture. Such alterations reduced the basipetal transport of auxin to the apical root apical meristem, inducing its accumulation in the maturation zone and stimulating lateral root formation.

De novo transcriptome assembly of Angelica dahurica and characterization of coumarin biosynthesis pathway genes

Liqiang Zhao, Shengxiang Zhang, Chunmiao Shan, Yuanyuan Shi, Huan Wu, Jiawen Wu, Daiyin PengPMID: 33979682 DOI: 10.1016/j.gene.2021.145713

Abstract

Angelica dahurica (Hoffm.) Benth. & Hook.f. ex Franch. & Sav (A. dahurica) is a famous Chinese herb known for the production of coumarins, important secondary metabolites with wide-ranging pharmacological activities. In particular, the methoxylated coumarins like those produced by A. dahurica are known for their anti-inflammatory, anti-cancer, and anti-oxidant pharmacological effects. However, the molecular mechanism of coumarin biosynthesis in A. dahurica has not been studied. Such investigation could help scientists harness the biosynthesis potential of methoxylated coumarins. Here we present, three transcriptomes corresponding to leaf, root, and stem tissues of A. dahurica. A total of 114,310 unigenes with an average length of 1118 bp were de novo assembled, and 81,404 (71.21%) of those unigenes were annotated. Then, 181 unigenes encoding the seven key enzymes involved were identified, for which COMT (Caffeic acid 3-O-methyltransferase) was spatially used in a phylogenetic analysis, and some of these key enzyme genes were verified by qRT-PCR. Differentially expressed genes and root-specific-expressed genes were identified, by comparing genes' profile activity between roots and other tissues. Furthermore, multiple genes encoding key enzymes or transcription factors related to coumarin biosynthesis were identified and analyzed. This study is the first to report comprehensive gene information of A. dahurica at the transcriptional level, and to distinguish candidate genes related to its biosynthesis of coumarin, thus laying a foundation for this pathway's further exploration in A. dahurica.A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging

Yingying Zuo, Yang Jiao, Chunming Ma, Chunying DuanPMID: 34199465 DOI: 10.3390/molecules26113352

Abstract

Hydrogen peroxide (HO

) plays an important role in the human body and monitoring its level is meaningful due to the relationship between its level and diseases. A fluorescent sensor (

) based on coumarin was designed and its ability for detecting hydrogen peroxide by fluorescence signals was also studied. The

showed an approximate 25-fold fluorescence enhancement after adding H

O

due to the interaction between the

and H

O

and had the potential for detecting physiological H

O

. It also showed good biocompatibility and permeability, allowing it to penetrate cell membranes and zebrafish tissues, thus it can perform fluorescence imaging of H

O

in living cells and zebrafish. This probe is a promising tool for monitoring the level of H

O

in related physiological and pathological research.

Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents

Sheunopa C Mzezewa, Sylvester I Omoruyi, Luke S Zondagh, Sarel F Malan, Okobi E Ekpo, Jacques JoubertPMID: 34281458 DOI: 10.1080/14756366.2021.1913137

Abstract

Multitarget directed ligands (MTDLs) are emerging as promising treatment options for Alzheimer's disease (AD). Coumarin derivatives serve as a good starting point for designing MTDLs due to their inherent inhibition of monoamine oxidase (MAO) and cholinesterase enzymes, which are complicit in AD's complex pathophysiology. A preliminary series of 3,7-substituted coumarin derivatives were synthesised and evaluated for enzyme inhibitory activity, cytotoxicity as well as neuroprotective ability. The results indicated that the compounds are weak cholinesterase inhibitors with five compounds demonstrating relatively potent inhibition and selectivity towards MAO-B with ICvalues between 0.014 and 0.498 hx00B5;µM. Significant neuroprotective effects towards MPP

-compromised SH-SY5Y neuroblastoma cells were also observed, with no inherent cytotoxicity at 10 µM for all compounds. The overall results demonstrated that substitution of the phenylethyloxy moiety at the 7-position imparted superior general activity to the derivatives, with the propargylamine substitution at the 3-position, in particular, displaying the best MAO-B selectivity and neuroprotection.

Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity

Iryna Stepanenko, Maria V Babak, Gabriella Spengler, Marta Hammerstad, Ana Popovic-Bijelic, Sergiu Shova, Gabriel E Büchel, Denisa Darvasiova, Peter Rapta, Vladimir B ArionPMID: 34207929 DOI: 10.3390/biom11060862

Abstract

A series of thiosemicarbazone-coumarin hybrids (and

) has been synthesised in 12 steps and used for the preparation of mono- and dinuclear copper(II) complexes, namely

(

),

(

),

(

) and

(

), isolated in hydrated or solvated forms. Both the organic hybrids and their copper(II) and dicopper(II) complexes were comprehensively characterised by analytical and spectroscopic techniques, i.e., elemental analysis, ESI mass spectrometry, 1D and 2D NMR, IR and UV-vis spectroscopies, cyclic voltammetry (CV) and spectroelectrochemistry (SEC). Re-crystallisation of

from methanol afforded single crystals of copper(II) complex with monoanionic ligand

, which could be studied by single crystal X-ray diffraction (SC-XRD). The prepared copper(II) complexes and their metal-free ligands revealed antiproliferative activity against highly resistant cancer cell lines, including triple negative breast cancer cells MDA-MB-231, sensitive COLO-205 and multidrug resistant COLO-320 colorectal adenocarcinoma cell lines, as well as in healthy human lung fibroblasts MRC-5 and compared to those for triapine and doxorubicin. In addition, their ability to reduce the tyrosyl radical in mouse R2 protein of ribonucleotide reductase has been ascertained by EPR spectroscopy and the results were compared with those for triapine.

Interplay between Coumarin Accumulation, Iron Deficiency and Plant Resistance to

Izabela Perkowska, Marta Potrykus, Joanna Siwinska, Dominika Siudem, Ewa Lojkowska, Anna IhnatowiczPMID: 34208600 DOI: 10.3390/ijms22126449

Abstract

Coumarins belong to a group of secondary metabolites well known for their high biological activities including antibacterial and antifungal properties. Recently, an important role of coumarins in plant resistance to pathogens and their release into the rhizosphere upon pathogen infection was discovered. It is also well documented that coumarins play a crucial role in thegrowth under Fe-limited conditions. However, the mechanisms underlying interplay between plant resistance, accumulation of coumarins and Fe status, remain largely unknown. In this work, we investigated the effect of both mentioned factors on the disease severity using the model system of Arabidopsis/

spp. molecular interactions. We evaluated the disease symptoms in Arabidopsis plants, wild-type Col-0 and its mutants defective in coumarin accumulation, grown in hydroponic cultures with contrasting Fe regimes and in soil mixes. Under all tested conditions, Arabidopsis plants inoculated with

IFB0099 strain developed more severe disease symptoms compared to lines inoculated with

3937. We also showed that the expression of genes encoding plant stress markers were strongly affected by

IFB0099 infection. Interestingly, the response of plants to

3937 infection was genotype-dependent in Fe-deficient hydroponic solution.